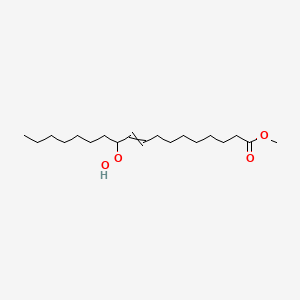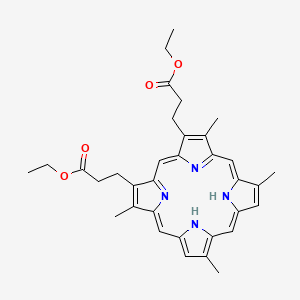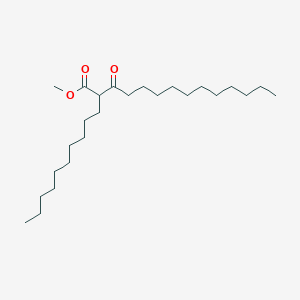
Methyl 11-hydroperoxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-hydroperoxyoctadec-9-enoate: is an organic compound belonging to the class of hydroperoxides It is a derivative of octadecenoic acid, specifically a methyl ester with a hydroperoxide functional group at the 11th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 11-hydroperoxyoctadec-9-enoate can be achieved through several methods. One common approach involves the reaction of methyl 11-bromo-octadec-9-enoate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. This reaction typically yields the desired hydroperoxide compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 11-hydroperoxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Chemistry: Methyl 11-hydroperoxyoctadec-9-enoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the study of reaction mechanisms involving hydroperoxides .
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It can also be used as a model compound to investigate the behavior of hydroperoxides in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 11-hydroperoxyoctadec-9-enoate involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic cleavage to form free radicals, which can then participate in various chemical reactions. These free radicals can initiate chain reactions, leading to the formation of new compounds .
Molecular Targets and Pathways:
Oxidative Stress Pathways: The hydroperoxide group can induce oxidative stress by generating reactive oxygen species (ROS).
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific proteins and enzymes involved in cellular signaling.
Comparison with Similar Compounds
- Methyl 12-hydroperoxyoctadec-9-enoate
- Methyl 13-hydroperoxyoctadec-9-enoate
- Methyl 9-hydroperoxyoctadec-12-enoate
Comparison: Methyl 11-hydroperoxyoctadec-9-enoate is unique due to the position of the hydroperoxide group at the 11th carbon. This specific positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds with hydroperoxide groups at different positions, this compound may exhibit different chemical and biological properties .
Properties
CAS No. |
13045-55-1 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 11-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-15-18(23-21)16-13-10-7-6-8-11-14-17-19(20)22-2/h13,16,18,21H,3-12,14-15,17H2,1-2H3 |
InChI Key |
CUHYOWGKURCMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=CCCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)

![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)

![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
